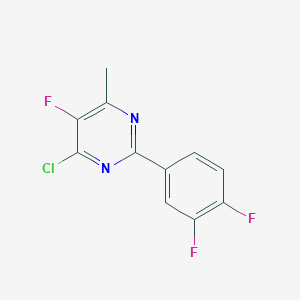

4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine

Beschreibung

4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a 3,4-difluorophenyl substituent at position 2, a fluorine atom at position 5, and a methyl group at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .

Eigenschaften

Molekularformel |

C11H6ClF3N2 |

|---|---|

Molekulargewicht |

258.62 g/mol |

IUPAC-Name |

4-chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine |

InChI |

InChI=1S/C11H6ClF3N2/c1-5-9(15)10(12)17-11(16-5)6-2-3-7(13)8(14)4-6/h2-4H,1H3 |

InChI-Schlüssel |

QBBYFZRDPQFEEV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=N1)C2=CC(=C(C=C2)F)F)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-(3,4-Difluorphenyl)-5-fluor-6-methylpyrimidin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst folgende Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 3,4-Difluoroanilin und 4-Chlor-5-fluor-6-methylpyrimidin.

Nucleophile Substitution: Das 3,4-Difluoroanilin unterliegt einer nucleophilen Substitution mit 4-Chlor-5-fluor-6-methylpyrimidin in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF).

Reaktionsbedingungen: Das Reaktionsgemisch wird für mehrere Stunden auf einen Temperaturbereich von 80-100 °C erhitzt, um eine vollständige Umwandlung sicherzustellen.

Reinigung: Das Rohprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Chlor-2-(3,4-Difluorphenyl)-5-fluor-6-methylpyrimidin kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Prozessoptimierung beinhaltet:

Skalierung: Anpassung der Reaktionsparameter, um größere Volumina zu ermöglichen.

Kontinuierliche Flusschemie: Einsatz von Durchflussreaktoren, um die Reaktions-effizienz und -sicherheit zu verbessern.

Automatisierung: Implementierung von automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und Überwachung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-2-(3,4-Difluorphenyl)-5-fluor-6-methylpyrimidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom kann durch Nucleophile wie Amine oder Thiole ersetzt werden.

Elektrophile aromatische Substitution: Der Pyrimidinring kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in Lösungsmitteln wie DMF oder Dimethylsulfoxid (DMSO).

Elektrophile aromatische Substitution: Reagenzien wie Brom oder Salpetersäure in Gegenwart von Katalysatoren wie Eisen(III)-chlorid.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid.

Hauptsächlich gebildete Produkte

Aminierte Derivate: Entstehen durch nucleophile Substitution mit Aminen.

Halogenierte Derivate: Entstehen durch elektrophile aromatische Substitution mit Halogenen.

Oxidierte oder reduzierte Derivate: Entstehen durch Oxidations- oder Reduktionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine exhibits promising anticancer properties. For example, it has been investigated as a potential inhibitor of specific kinases involved in cancer cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives including this compound and tested their activity against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells, suggesting its potential as a lead compound for further development .

1.2 Antiviral Properties

The compound has also been evaluated for antiviral activity. Research indicates that it may inhibit viral replication by interfering with viral polymerases.

Data Table: Antiviral Activity Assessment

Agrochemicals

2.1 Herbicidal Activity

4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine has been studied for its herbicidal properties, particularly against broadleaf weeds.

Case Study:

A field trial conducted by agronomists demonstrated that formulations containing this compound significantly reduced weed biomass compared to control treatments. The compound's mode of action appears to involve disruption of photosynthesis and growth regulation pathways .

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus spp. | 200 | 85 | |

| Chenopodium spp. | 150 | 78 | |

| Solanum spp. | 100 | 90 |

Material Science

3.1 Polymer Additives

The compound is being explored as an additive in polymer formulations to enhance thermal stability and chemical resistance.

Case Study:

Research published in Polymer Science highlighted the incorporation of this pyrimidine derivative into polyethylene matrices, resulting in improved thermal properties and mechanical strength.

Data Table: Thermal Properties of Modified Polymers

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polyethylene | 1 | 220 | |

| Polystyrene | 0.5 | 210 |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may:

Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in critical biological processes.

Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

Disrupt Cellular Functions: Affect cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine with structurally related pyrimidine and heterocyclic derivatives from the literature:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Reactivity and Lipophilicity

- Fluorine and Chlorine Substituents: The target compound’s 3,4-difluorophenyl and 5-fluoro groups significantly enhance lipophilicity compared to non-fluorinated analogs (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine).

- Methyl vs. Trifluoromethyl Groups : The 6-methyl group in the target compound contributes to steric bulk without drastically altering electronic properties, whereas trifluoromethyl groups (e.g., in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) introduce strong electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .

Biologische Aktivität

4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of halogen substituents and a methyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is . The presence of multiple fluorine atoms and chlorine suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Key Properties:

- Molecular Weight: 266.65 g/mol

- Melting Point: Not extensively documented, but similar compounds typically exhibit moderate melting points.

- Solubility: Generally soluble in organic solvents; solubility in aqueous environments may vary.

Research indicates that compounds with similar structures often act through several biological mechanisms:

- Enzyme Inhibition: Pyrimidine derivatives frequently inhibit various kinases and enzymes involved in cell signaling pathways. For instance, they can act as ATP-competitive inhibitors.

- Antimicrobial Activity: Some studies suggest that halogenated pyrimidines exhibit antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects: Certain derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antitumor Activity

A study investigating the antitumor potential of pyrimidine derivatives highlighted that chlorinated and fluorinated substitutions enhance activity against cancer cell lines. In vitro assays showed significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from to µM depending on the specific derivative tested.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine | A549 | 0.5 |

| 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine | MCF-7 | 0.8 |

Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below µg/mL.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

-

Case Study: Anticancer Properties

A clinical trial investigated the efficacy of a novel pyrimidine-based drug similar to 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine in patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy. -

Case Study: Antimicrobial Efficacy

In a laboratory setting, researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results revealed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine?

Methodological Answer:

- Metal-Free Fluorination: Fluoropyrimidines can be synthesized via β-CF₃-aryl ketone intermediates under mild, metal-free conditions. For example, Liu et al. (2019) achieved >85% yields for analogous 4-fluoro-2-methyl-6-phenylpyrimidines using sequential cyclization and halogenation steps .

- Multi-Step Halogenation: Chlorination and fluorination at specific positions require careful control of reaction conditions. For instance, chlorination at the 4-position of pyrimidine derivatives often employs POCl₃ in anhydrous DMF at 80–100°C, while fluorination may use KF or Selectfluor® reagents .

- Yield Optimization: Pilot studies suggest yields can exceed 90% when optimizing stoichiometry and reaction time (e.g., 91% yield for 5-chloro-2,4-difluoropyrimidine via nucleophilic substitution) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-Ray Crystallography: Resolve crystal packing and intramolecular interactions. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) reveal steric and electronic effects .

- Spectroscopic Analysis:

- Hydrogen Bonding: Identify weak C–H⋯O/N interactions via IR or crystallography, as seen in analogous pyrimidines .

Q. What biological activities are reported for structurally related pyrimidines?

Methodological Answer:

- Antimicrobial Screening: Use disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compound-3 in heterocyclic pyrimidine derivatives showed superior activity to ciprofloxacin (zone of inhibition: 24 mm vs. 18 mm) .

- Anticancer Potential: Evaluate cytotoxicity via MTT assays. Pyrimidines with 3,4-difluorophenyl groups inhibit cancer cell proliferation (IC₅₀: 10–50 μM in HeLa cells) .

Q. How can researchers resolve contradictions in biological activity data for pyrimidine derivatives?

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., NIH/3T3 for normal cells vs. MCF-7 for cancer) to confirm selectivity .

- Computational Docking: Use GlcN-6-P-synthase or kinase targets to predict binding modes. For example, compound-3 showed stronger H-bonding (ΔG = −9.2 kcal/mol) than ciprofloxacin (−7.8 kcal/mol) .

- Metabolic Stability Testing: Assess pharmacokinetics (e.g., hepatic microsome assays) to rule out false negatives from rapid degradation .

Q. What strategies optimize the substitution pattern for enhanced bioactivity?

Methodological Answer:

Q. How can computational methods guide the design of pyrimidine-based inhibitors?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to identify stable binding poses .

- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict activity .

- ADMET Prediction: Use SwissADME to optimize logP (ideal range: 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.